1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate
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Description
1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C24H28N2O5S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
This compound, due to its unique structural features, has potential applications in the development of fluorescent molecular probes. The solvatochromic dyes, which embody similar structural motifs, have been synthesized and show strong solvent-dependent fluorescence. Such dyes, characterized by their long emission wavelength, high fluorescence quantum yields, and large Stokes shift, are particularly useful for creating ultrasensitive fluorescent molecular probes. These probes can be applied to study a variety of biological events and processes, taking advantage of the "push-pull" electron transfer system for enhanced sensitivity and specificity in fluorescence-based assays (Diwu et al., 1997).
Cancer Detection
The compound's derivatives have been developed into water-soluble near-infrared dyes for cancer detection, demonstrating a significant increase in quantum yield and stability. The enhanced spectral properties and bioconjugation selectivity offered by these dyes enable the development of molecular-based beacons for optical imaging in cancer detection. This application highlights the compound's potential in medical diagnostics and therapeutic monitoring, offering a non-invasive method to identify and track cancer progression (Pham, Medarova, & Moore, 2005).
Luminescent Sensing of Metal Ions
Lanthanide-organic frameworks utilizing similar sulfonate-carboxylate ligands have demonstrated gas sorption, proton conductivity, and luminescent sensing capabilities. These frameworks can specifically recognize metal ions, such as K(+) and Fe(3+), through the enhancing or quenching of Eu(3+) luminescence. Such materials have implications for the development of sensors and devices for environmental monitoring and the selective detection of metal ions, reflecting the compound's utility in creating materials with specific chemical sensing capabilities (Zhou et al., 2016).
Anticancer Evaluation
Derivatives of the compound have been synthesized and evaluated for their anticancer activity, particularly against human breast cancer cells. Certain chemotypes have shown promising inhibition of cancer cell proliferation, offering a potential pathway for the development of novel anticancer therapies. The selectivity and significant inhibition observed underscore the compound's relevance in pharmaceutical research and the design of targeted cancer therapies (Gaur et al., 2022).
Dye Removal and Water Treatment
Carboxypentylated lignosulfonates, which share a functional similarity with the compound , have been synthesized and applied as coagulants for dye removal from water. Their charge densities and molecular weights influence their performance in removing pollutants, highlighting the compound's potential application in environmental cleanup and water treatment processes (Bahrpaima & Fatehi, 2019).
Properties
IUPAC Name |
2-[(E)-2-anilinoethenyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-24(2)20-17-19(32(29,30)31)12-13-21(20)26(16-8-4-7-11-23(27)28)22(24)14-15-25-18-9-5-3-6-10-18/h3,5-6,9-10,12-15,17H,4,7-8,11,16H2,1-2H3,(H2,27,28,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQTCLZYKFOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CNC3=CC=CC=C3)CCCCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/NC3=CC=CC=C3)CCCCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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